molecular formula C17H20N2O4S2 B4017342 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide

4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide

Cat. No. B4017342
M. Wt: 380.5 g/mol
InChI Key: LSLFPSQWWUOORU-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide, also known as MMB-ENB-3-SO2NH2, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and pharmacology.

Scientific Research Applications

Synthesis and Characterization

A novel compound, closely related to 4-Methyl-N-{2-[(2-Methylbenzyl)Thio]Ethyl}-3-Nitrobenzenesulfonamide, has been synthesized and characterized, highlighting its structural properties through SCXRD studies and spectroscopic tools. This compound, derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, showcases the detailed chemical synthesis and characterization techniques used in the creation of sulfonamide molecules. Such research provides foundational knowledge for understanding the compound's potential applications in various fields, including materials science and pharmaceutical development (Murthy et al., 2018).

Versatility in Chemical Synthesis

Research into 3- and 4-Nitrobenzenesulfonamides, closely related to the specified compound, demonstrates their exceptional versatility as intermediates for the preparation of secondary amines and for the protection of amines. These sulfonamides undergo smooth alkylation, offering a near-quantitative yield and allowing for easy deprotection to yield high-purity secondary amines. This chemical versatility signifies the compound's potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and organic compounds (Fukuyama et al., 1995).

Eco-friendly Synthesis

An eco-friendly synthesis approach for a compound closely related to this compound was developed, emphasizing environmental protection and strong technical value. This synthesis method avoids wastewater pollution and uses less harmful materials, highlighting the importance of sustainable practices in chemical manufacturing. Such advancements are critical for minimizing the environmental impact of chemical production processes (Zhou Zeng-yong, 2008).

properties

IUPAC Name

4-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-5-3-4-6-15(13)12-24-10-9-18-25(22,23)16-8-7-14(2)17(11-16)19(20)21/h3-8,11,18H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLFPSQWWUOORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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